molecular formula C3H11NO3S B15495817 Methanesulfonic acid--ethanamine (1/1) CAS No. 2386-49-4

Methanesulfonic acid--ethanamine (1/1)

Cat. No.: B15495817
CAS No.: 2386-49-4
M. Wt: 141.19 g/mol
InChI Key: ATWDUWYFCBVNET-UHFFFAOYSA-N
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Description

Methanesulfonic acid–ethanamine (1/1) is a 1:1 molecular complex formed by the reaction of methanesulfonic acid (CH₃SO₃H, MSA) and ethanamine (C₂H₅NH₂). MSA is a strong organic acid with high thermal stability, biodegradability, and low toxicity compared to mineral acids like sulfuric acid . Ethanamine, a primary amine, acts as a base, forming a stable salt with MSA. This complex is structurally analogous to other methanesulfonate salts, such as 1H-indole-2-methanamine methanesulfonate (CAS 1072806-66-6) and 2-(methylsulfonyl)ethanamine hydrochloride (CAS 104458-24-4) , which are used as intermediates in pharmaceutical synthesis.

Key properties of MSA–ethanamine (1/1):

  • Acidity: MSA has a pKa of −1.9, comparable to sulfuric acid, enabling strong protonation of ethanamine .
  • Solubility: Hydrochloride or methanesulfonate salts of amines exhibit high water solubility, facilitating their use in aqueous reaction systems .
  • Applications: Used in organic synthesis (e.g., quinazoline derivatives ), electrochemical processes , and as bioactive intermediates .

Properties

CAS No.

2386-49-4

Molecular Formula

C3H11NO3S

Molecular Weight

141.19 g/mol

IUPAC Name

ethanamine;methanesulfonic acid

InChI

InChI=1S/C2H7N.CH4O3S/c1-2-3;1-5(2,3)4/h2-3H2,1H3;1H3,(H,2,3,4)

InChI Key

ATWDUWYFCBVNET-UHFFFAOYSA-N

Canonical SMILES

CCN.CS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Methanesulfonic Acid Salts with Other Amines

MSA forms salts with diverse amines, influencing reactivity and application:

Amine Application Key Difference from MSA–Ethanamine Reference
2-Phenylethanamine Synthesis of antitumor compounds Bulky aromatic group enhances lipophilicity
Morpholine Catalysis in heterocyclic reactions Cyclic structure alters reaction kinetics
1-Methylpiperazine Multidrug resistance inhibitors Secondary amine increases steric hindrance

MSA–ethanamine is simpler structurally, favoring rapid proton transfer in reactions like Ritter-type aminations .

Sulfuric Acid and Fluoboric Acid in Industrial Processes

MSA is compared with inorganic acids in electroplating and catalysis:

Acid Toxicity Deposition Rate (μm/hr) Key Advantage Reference
Methanesulfonic acid Low 20–30 Biodegradable, mild handling
Sulfuric acid High 15–25 Lower cost
Fluoboric acid Very high 30–40 High current density tolerance

MSA’s environmental safety makes it preferable for “green” electrochemical applications .

Atmospheric Sulfonic Acids

MSA and sulfuric acid (H₂SO₄) are both atmospheric oxidation products of dimethyl sulfide (DMS), but differ in environmental roles:

Property Methanesulfonic Acid Sulfuric Acid Reference
Source DMS oxidation SO₂ oxidation
Detection Limit (ng/m³) 49 1.5 (estimated)
Role in Aerosols Minor component Major cloud condensation nuclei

MSA is a tracer for oceanic DMS emissions but less abundant than H₂SO₄ .

Methanesulfonate vs. Sulfonamide Derivatives

Structural analogs vary in bioactivity and synthesis:

Compound Functional Group Application Reference
MSA–Ethanamine (1:1) Sulfonate (–SO₃⁻) Pharmaceutical intermediate
2-(Methylsulfonyl)ethanamine hydrochloride Sulfonyl (–SO₂–) Kinase inhibition studies

Sulfonates are more polar, enhancing solubility, while sulfonyl groups improve target binding in drug design .

Data Tables

Table 1: Physicochemical Properties

Property MSA–Ethanamine (1:1) 2-(Methylsulfonyl)ethanamine HCl MSA–Morpholine Salt
Melting Point (°C) 120–125 (est.) 198–200 90–95
Water Solubility (g/100 mL) >50 >30 >40
pKa (acid) −1.9 N/A −1.9

Sources:

Table 2: Environmental Detection Metrics

Compound Sensitivity (counts m⁻³µg⁻¹) Detection Limit (ng/m³)
Methanesulfonic acid 3.2 × 10⁴ 49
Sulfuric acid Not reported ~1.5
Trehalose 0.46 × 10⁴ 15

Source:

Preparation Methods

Direct Neutralization of Methanesulfonic Acid with Ethanamine

The most straightforward method involves neutralizing methanesulfonic acid with ethanamine in a 1:1 molar ratio:
$$ \text{CH₃SO₃H} + \text{C₂H₅NH₂} \rightarrow \text{CH₃SO₃⁻} \cdot \text{C₂H₅NH₃⁺} $$
Procedure :

  • Reactant Preparation : Methanesulfonic acid (96% purity) is synthesized via dimethyl sulfate oxidation with sodium sulfite at 95–100°C. Ethanamine (99% purity) is distilled under nitrogen to prevent degradation.
  • Neutralization : Ethanamine is added dropwise to methanesulfonic acid in anhydrous ethanol at 0–5°C to mitigate exothermic effects.
  • Crystallization : The mixture is refluxed for 2 hours, cooled to room temperature, and filtered to isolate crystalline product.

Key Parameters :

Parameter Value/Range Source
Molar Ratio 1:1 ,
Solvent Ethanol
Temperature 0–5°C (initial)
Reaction Time 2 hours ,
Yield ~85% (estimated) Extrapolated

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to facilitate solid-state reactions:

  • Grinding : Equimolar quantities of methanesulfonic acid and ethanamine are loaded into a stainless-steel milling jar.
  • Milling : Processed at 30 Hz for 60 minutes, inducing proton transfer via mechanical energy.
  • Purification : The product is washed with diethyl ether to remove unreacted starting materials.

This method aligns with green chemistry principles, avoiding solvents and high temperatures.

Industrial-Scale Production Considerations

Continuous Flow Neutralization

Adapting patent US2766276A, large-scale synthesis could utilize atomization techniques:

  • Atomization : Separate streams of methanesulfonic acid and ethanamine are sprayed into a reaction chamber.
  • Neutralization : Fine droplets enhance contact efficiency, enabling rapid proton transfer.
  • pH Adjustment : The product slurry is adjusted to pH 7–7.5 using residual acid or amine.

Advantages :

  • High throughput (>1 ton/day)
  • Reduced thermal degradation

Challenges and Optimization Strategies

Purity Control

  • Byproducts : Dimethyl sulfate residuals from methanesulfonic acid synthesis may alkylate ethanamine, forming N-ethyl derivatives.
  • Mitigation : Pre-purify methanesulfonic acid via vacuum distillation (<3 kPa).

Solvent Selection

  • Ethanol vs. Water : Aqueous systems risk hydrolyzing ethanamine to ethanol, whereas ethanol suppresses side reactions.

Q & A

Q. What are the recommended synthetic routes for preparing Methanesulfonic Acid–Ethanamine (1/1) complexes, and how can their purity be validated?

Methodological Answer:

  • Synthesis:
    • Acid-base neutralization: React methanesulfonic acid (MSA) with ethanamine in anhydrous solvents (e.g., dichloromethane) under nitrogen to form the 1:1 salt .
    • Alternative routes: Use MSA as a catalyst in reactions involving ethanamine derivatives, such as esterification or polymer synthesis .
  • Purity Validation:
    • NMR Spectroscopy: Confirm stoichiometry via proton integration (e.g., –SO₃H and –NH₂ peaks) .
    • Ion Chromatography (IC): Quantify residual ions (e.g., methanesulfonate) using 20 mM MSA as eluent .
    • Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles .

Q. Which analytical techniques are critical for characterizing structural and thermal properties of Methanesulfonic Acid–Ethanamine complexes?

Methodological Answer:

  • Structural Analysis:
    • FT-IR: Identify functional groups (e.g., S=O stretching at 1040–1160 cm⁻¹, NH₂ bending at 1600 cm⁻¹) .
    • X-ray Diffraction (XRD): Determine crystalline phase and lattice parameters .
  • Thermal Analysis:
    • Differential Scanning Calorimetry (DSC): Measure melting points and phase transitions .
    • TGA: Evaluate decomposition kinetics and hygroscopicity under controlled humidity .

Q. What thermodynamic parameters govern the solubility and phase behavior of Methanesulfonic Acid–Ethanamine systems in aqueous environments?

Methodological Answer:

  • Key Parameters:
    • Activity Coefficients: Model ion interactions using Pitzer equations or eNRTL models .
    • Solubility Limits: Determine via isothermal saturation experiments across temperatures (e.g., 0–100°C) .
    • Phase Diagrams: Construct binary/ternary diagrams for water-salt systems to identify eutectic points .
  • Experimental Tools:
    • Conductivity measurements and Raman spectroscopy to monitor ion speciation .

Advanced Research Questions

Q. How do stoichiometric ratios between methanesulfonic acid and ethanamine influence the stability and reactivity of the resulting complex?

Methodological Answer:

  • Stoichiometric Optimization:
    • Use Response Surface Methodology (RSM) to model molar ratios (e.g., 0.5:1 to 2:1) and optimize yield/stability .
    • Artificial Neural Networks (ANN): Predict stability under varying pH and temperature conditions .
  • Reactivity Studies:
    • Investigate proton transfer efficiency via titration calorimetry .
    • Monitor byproducts (e.g., sulfones) using LC-MS when ratios deviate from 1:1 .

Q. What mechanisms explain the role of Methanesulfonic Acid–Ethanamine complexes in atmospheric nanoparticle formation?

Methodological Answer:

  • Cluster Formation Pathways:
    • Quantum Chemical Calculations (DFT): Simulate hydrogen-bonding networks between MSA and ethanamine .
    • Molecular Dynamics (MD): Study hydration effects on nucleation rates at air-water interfaces .
  • Experimental Validation:
    • Mass Spectrometry: Detect ion pairs (e.g., [CH₃SO₃⁻·C₂H₅NH₃⁺]) in gas-phase experiments .
    • Hygroscopicity Measurements: Assess water uptake using electrodynamic balances .

Q. How can computational modeling predict interaction pathways between methanesulfonic acid and ethanamine derivatives?

Methodological Answer:

  • Modeling Strategies:
    • Born-Oppenheimer MD: Simulate proton transfer dynamics in aqueous clusters .
    • Reaction Pathway Analysis: Use intrinsic reaction coordinate (IRC) calculations to map energy barriers for acid-base reactions .
  • Validation Tools:
    • Compare computed vibrational spectra (IR) with experimental data to refine force fields .

Q. What experimental frameworks assess the environmental fate of Methanesulfonic Acid–Ethanamine complexes in aqueous systems?

Methodological Answer:

  • Degradation Studies:
    • Microbial Metabolism Assays: Incubate with soil/water microbiomes and monitor MSA degradation via IC or GC-MS .
    • Photolysis Experiments: Exclude UV-Vis light to quantify photodegradation products .
  • Ecotoxicity Testing:
    • Use algal or daphnia bioassays to evaluate acute/chronic toxicity .

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